molecular formula C10H12O3 B158224 2-Phenyl-1,3-dioxan-5-ol CAS No. 1708-40-3

2-Phenyl-1,3-dioxan-5-ol

Cat. No.: B158224
CAS No.: 1708-40-3
M. Wt: 180.2 g/mol
InChI Key: BWKDAAFSXYPQOS-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-dioxan-5-ol is a heterocyclic organic compound with the molecular formula C10H12O3. It is a six-membered cyclic acetal derived from glycerol and benzaldehyde. This compound exists as a mixture of cis and trans isomers and is known for its applications in organic synthesis and polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-1,3-dioxan-5-ol can be synthesized through the etherification reaction of glycerol with benzaldehyde. The reaction is typically catalyzed by acidic resins or other acid catalysts such as p-toluenesulfonic acid. The optimal conditions for this reaction include a molar ratio of benzaldehyde to glycerol of 1:1.3, a catalyst mass of 1.5 grams, and a reaction time of 4 hours at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound involves similar etherification reactions but on a larger scale. The use of heterogeneous catalysts like Sn-Al-MCM-41 has been explored to improve the yield and selectivity of the desired product. The reaction is carried out at temperatures around 120°C for approximately 240 minutes, achieving high conversion rates and yields .

Chemical Reactions Analysis

Key Reactions

The chemical behavior of 2-Phenyl-1,3-dioxan-5-ol can be explored through several significant reactions:

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions typical of dioxanes and esters. For instance, the reaction with triphenylphosphine-carbon tetrabromide yields brominated derivatives such as cis-4-bromomethyl-2-phenyl-1,3-dioxolan and its trans-diastereomer .

  • Oxidation : When oxidized using ruthenium tetraoxide, this compound converts to 2-phenyl-1,3-dioxan-5-one. This product can further dimerize under specific conditions to form complex structures .

Reaction Mechanisms

The mechanisms involved in the reactions of this compound typically include:

  • Nucleophilic Attack : The hydroxyl group can act as a nucleophile, attacking electrophilic centers within the molecule or other reactants.

  • Deprotonation : The compound can be deprotonated using strong bases like lithium diisopropylamide (LDA), leading to the formation of lithium enolates that participate in further reactions .

Material Science

Due to its unique chemical structure, 2-Phenyl-1,3-dioxan derivatives may serve as intermediates in synthesizing polymers or other materials with desirable properties.

Scientific Research Applications

Research indicates that 2-Phenyl-1,3-dioxan-5-ol possesses notable biological activities:

  • Antimicrobial Properties : Studies have shown potential antibacterial and antifungal effects, suggesting its applicability as an antimicrobial agent. The compound's structure allows it to interact with biological membranes, potentially disrupting microbial growth mechanisms.
  • Metabolic Modulation : Derivatives of this compound have shown promise in modulating metabolic pathways, which could be beneficial for treating metabolic disorders.

Applications in Drug Development

The compound's interactions with biological systems make it a candidate for drug development:

  • Binding Affinity Studies : Investigations into its binding to specific receptors and enzymes are crucial for understanding how modifications to the dioxane structure can enhance biological activity and specificity.
  • Lead Compound for Therapeutics : Its unique properties position it as a lead compound for further research in developing new therapeutic agents targeting various diseases.

Polymerization Applications

This compound is also valuable in the field of polymer science:

  • Ring-opening Polymerization : The compound has been studied for its potential in creating new polymers through ring-opening polymerization techniques. This research contributes to understanding polymerization mechanisms and developing novel materials.

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
2-Hydroxyethyl phenyl etherEtherExhibits different solubility properties
DihydroxyacetoneDicarbonyl compoundKnown for use in self-tanning products
SerinolAmino alcoholUsed as a raw material for X-ray contrast agents
4-Hydroxymethyl phenolPhenolic compoundExhibits antioxidant properties

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth compared to controls, highlighting its potential as an antimicrobial agent .

Case Study 2: Polymer Synthesis

Research focused on the use of this compound in the synthesis of biodegradable polymers. The study demonstrated that polymers synthesized using this compound exhibited favorable mechanical properties and biodegradability, making them suitable for environmental applications.

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3-dioxan-5-ol primarily involves its ability to undergo ring-opening polymerization and form stable cyclic structures. The molecular targets and pathways involved in its reactions include the formation of stable acetal linkages and interactions with catalysts like tin(II) 2-ethylhexanoate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1,3-dioxan-5-ol is unique due to its six-membered ring structure, which provides greater stability compared to five-membered cyclic acetals. This stability makes it a valuable intermediate in various chemical syntheses and industrial applications .

Biological Activity

2-Phenyl-1,3-dioxan-5-ol is a compound characterized by its unique dioxane structure, which consists of a six-membered ring with a phenyl group and a hydroxyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₂O₃
  • Molecular Weight : 180.20 g/mol
  • CAS Number : 1708-40-3
  • Melting Point : 84 °C

The compound's structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry and polymer science.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antibacterial and antifungal properties. Studies have shown that this compound can inhibit the growth of various microbial strains:

Microbial StrainActivityMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial625–1250 µg/mL
Staphylococcus epidermidisAntibacterialSignificant activity
Enterococcus faecalisAntibacterial625 µg/mL
Pseudomonas aeruginosaAntibacterialExcellent activity
Candida albicansAntifungalSignificant activity

These findings suggest that derivatives of this compound could serve as promising candidates for the development of new antimicrobial agents .

The mechanism by which this compound exerts its biological effects involves interactions with microbial membranes. The compound's ability to disrupt membrane integrity may lead to increased permeability and ultimately cell death. Additionally, studies have indicated that modifications to the dioxane structure can enhance binding affinities to specific receptors and enzymes involved in metabolic pathways.

Synthesis and Testing of Derivatives

A series of studies have focused on synthesizing various derivatives of this compound to evaluate their biological activities. For instance, one study synthesized enantiomerically pure and racemic derivatives through reactions involving salicylaldehyde and diols. These compounds were subjected to biological screening against several bacterial strains and demonstrated varying degrees of antibacterial and antifungal activity .

Green Chemistry Applications

Recent research has explored the use of greener catalysts in the synthesis of this compound derivatives. This approach not only enhances the sustainability of chemical processes but also maintains or improves the biological activity of the resulting compounds. For example, catalysts such as Al-SBA-15 have been employed in glycerol transformations to produce valuable compounds while minimizing environmental impact .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-Phenyl-1,3-dioxan-5-ol be optimized for high yield and selectivity under green chemistry conditions?

  • Methodological Answer : Optimizing synthesis involves using heterogeneous acid catalysts (e.g., cationic acidic resins) to promote glycerol acetalization with benzaldehyde. Experimental designs, such as randomized matrix designs (to eliminate confounding variables) and statistical tools like Statgraphics Centurion, help identify optimal temperature, reactant molar ratios, and catalyst loading. For instance, selectivity toward this compound reached 57–63.5% under controlled conditions . Green approaches prioritize reusable catalysts and mild reaction conditions to minimize waste.

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural purity?

  • Methodological Answer : Key techniques include:

  • FTIR Spectroscopy : DRIFT (Diffuse Reflectance Infrared Fourier Transform) with environmental chambers can monitor catalyst surface interactions and confirm functional groups (e.g., hydroxyl and acetal moieties) .
  • NMR Spectroscopy : Distinguishes cis/trans isomers via chemical shift differences in the dioxane ring protons .
  • Chromatography (HPLC) : Validates purity ≥97% and quantifies isomer ratios .

Q. What experimental parameters influence the selectivity between 5-membered and 6-membered cyclic acetals during glycerol acetalization?

  • Methodological Answer : Selectivity is governed by:

  • Thermodynamic Stability : 6-membered rings (e.g., this compound) often form preferentially due to reduced steric strain compared to 5-membered analogs. For acetone-derived acetals, 5-membered isomers dominate (95% at 298.15 K) due to axial methyl group repulsions in 6-membered variants .
  • Catalyst Acidity : Stronger acids favor kinetically controlled products, while milder acids allow thermodynamic control .

Advanced Research Questions

Q. How does the choice of acid catalyst influence the cis/trans isomer ratio in this compound synthesis?

  • Methodological Answer : Heterogeneous catalysts (e.g., cationic resins) enhance cis/trans selectivity by providing confined active sites that stabilize specific transition states. For example, trans isomers may dominate due to reduced steric hindrance on the catalyst surface. Reaction conditions (e.g., 60–90°C, glycerol/benzaldehyde molar ratios) further modulate isomer distribution. DRIFT and NMR are critical for quantifying ratios .

Q. Why is this compound resistant to sp³ C–O bond cleavage under standard catalytic conditions?

  • Methodological Answer : Conformational rigidity in the 6-membered dioxane ring limits accessibility to cleavage sites. DFT studies reveal that flexible intermediates are required for effective C–O bond activation. For example, 2-Phenyl-1,3-dioxolane (5-membered analog) shows higher cleavage potential due to greater ring strain and flexibility .

Q. What computational methods support the understanding of this compound’s stability and reactivity?

  • Methodological Answer :

  • DFT Calculations : Predict energy differences between isomers (e.g., 6-membered vs. 5-membered rings) and transition states. For acetone-derived acetals, DFT aligns with experimental stability trends (ΔG ≈ 1.7 kcal/mol favoring 5-membered isomers) .
  • Molecular Dynamics : Simulates solvent effects and catalyst interactions to optimize reaction pathways .

Q. How can conformational flexibility be leveraged for site-selective functionalization of this compound?

  • Methodological Answer : Targeted functionalization requires dynamic conformational sampling. For example, introducing substituents at the 5-hydroxyl position can bias ring puckering, enabling selective C–H activation or oxidation. Evidence from analogous systems highlights the role of solvent polarity and catalyst design in directing reactivity .

Properties

IUPAC Name

2-phenyl-1,3-dioxan-5-ol
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InChI

InChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKDAAFSXYPQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3061899
Record name 1,3-Dioxan-5-ol, 2-phenyl-
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Molecular Weight

180.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

185.00 °C. @ 20.00 mm Hg
Record name Benzaldehyde glyceryl acetal
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CAS No.

1708-40-3, 4141-19-9, 4141-20-2, 1319-88-6
Record name 2-Phenyl-1,3-dioxan-5-ol
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Record name 1,3-Dioxan-5-ol, 2-phenyl-
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Record name 5-Hydroxy-2-phenyl-1,3-dioxane, cis-
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Record name 1,3-Dioxan-5-ol, 2-phenyl-
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Record name 5-HYDROXY-2-PHENYL-1,3-DIOXANE, TRANS-
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Synthesis routes and methods I

Procedure details

A mixture of about 184 g of glycerol, about 212.03 g of benzaldehyde and about 3.6 g of p-toluenesulfonic acid was refluxed for about 5 hours, using a Dean-Stark trap. The mixture was then cooled at about 0° C. for about 17 hours and the solid collected and dissolved in about 1200 ml of warm toluene containing about one gram of sodium methoxide. This solution was washed with about 600 ml of dilute (about 1%) dibasic sodium phosphate and dried. Dilution with petroleum ether gave a solid which was recrystallized from toluene-petroleum ether, giving about 76 g of the desired title compound as a white solid.
Quantity
212.03 g
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184 g
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3.6 g
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Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (3 drops) was added to a mixture of glycerol (55.1 g, 0.60 mmol) and benzaldehyde (50.0 g, 0.47 mmol) in toluene (69 mL) and the resulting mixture was heated to reflux in a Dean-Stark water separator under nitrogen. When the separation of water was complete, the solvent was concentrated under reduced pressure to give a white solid which was recrystallized from ether/petroleum ether. Repeated recrystallization from the same solvent gave pure 2-phenyl-1,3-dioxan-5-ol. 1H NMR (300 MHz, CDCl3) δ 7.51-7.48 (m, 2H), 7.41-7.37 (m, 3H), 5.55 (s, 1H), 4.21-4.17 (m, 2H), 4.14-4.10 (m, 2H), 3.63 (s, 1H), 2.78 (bs, 1H).
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Synthesis routes and methods III

Procedure details

To a solution of benzaldehyde (150.0 g, 1.41 mol) in toluene, glycerol (160.0 g, 1.74 mol) was added followed by 4-methylbenzenesulfonic acid (1.0 g) and the mixture was vigorously stirred under reflux with a Dean-Stark water separator. The refluxing was continued until no more water separated in the condenser (6-8 h). The clear solution was treated with 4N NaOH until basic and the organic layer was washed with water (5×100 mL) followed by saturated sodium chloride solution and then dried over anhydrous sodium sulfate. Concentration of the organic layer resulted in an oil which was dissolved in hot isopropylether and then left in the freezer overnight. The colorless solid was filtered and washed with isopropylether to yield the title product as a colorless solid.
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150 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Reactant of Route 6
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